molecular formula C18H23ClN2O5 B4164033 N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

Cat. No.: B4164033
M. Wt: 382.8 g/mol
InChI Key: GWGCSMNQVQMHBF-UHFFFAOYSA-N
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Description

N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine;oxalic acid is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and an ether linkage to a dimethylethane diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 4-chloronaphthalen-1-ol with 2-chloroethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloronaphthalen-1-ylboronic acid
  • 2-chloronaphthalen-1-ylboronic acid

Uniqueness

N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N’,N’-dimethylethane-1,2-diamine is unique due to its specific structural features, such as the ether linkage and the presence of both a naphthalene ring and a diamine moiety

Properties

IUPAC Name

N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O.C2H2O4/c1-19(2)11-9-18-10-12-20-16-8-7-15(17)13-5-3-4-6-14(13)16;3-1(4)2(5)6/h3-8,18H,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGCSMNQVQMHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOC1=CC=C(C2=CC=CC=C21)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 3
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 5
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 6
N-[2-(4-chloronaphthalen-1-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

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